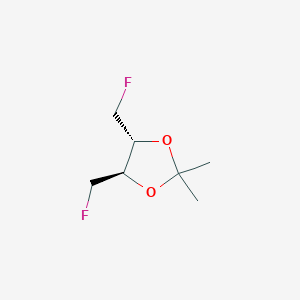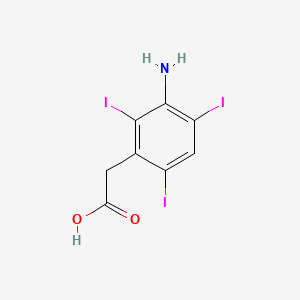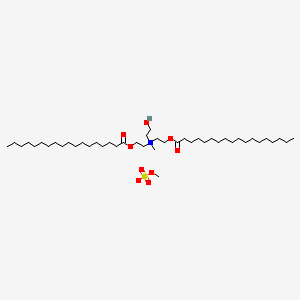
Distearoylethyl hydroxyethylmonium methosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyethyl)methylbis[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulfate is a cationic surfactant known for its ability to effectively bind to negatively charged surfaces and reduce surface tension, enhancing the spreadability of liquids . This compound is widely used in various industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)methylbis[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulfate involves the reaction of 2-hydroxyethylamine with octadecanoic acid to form the intermediate compound. This intermediate is then reacted with methyl sulfate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, ensuring that the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxyethyl)methylbis[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler amine compounds .
Aplicaciones Científicas De Investigación
(2-Hydroxyethyl)methylbis[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance reaction rates and product yields.
Biology: Employed in cell culture studies to improve cell adhesion and growth.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Mecanismo De Acción
The mechanism of action of (2-Hydroxyethyl)methylbis[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulfate involves its interaction with negatively charged surfaces. The cationic nature of the compound allows it to bind effectively to these surfaces, reducing surface tension and enhancing the spreadability of liquids. This interaction is crucial in its applications as a surfactant and emulsifier.
Comparación Con Compuestos Similares
Similar Compounds
Methyltris[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulfate: Similar in structure but with an additional methyl group.
Diethyl N,N-bis-(2-hydroxyethyl)aminomethylphosphonate: Another surfactant with different functional groups.
Uniqueness
(2-Hydroxyethyl)methylbis[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulfate is unique due to its specific combination of functional groups, which provide it with distinct surfactant properties. Its ability to reduce surface tension and enhance the spreadability of liquids makes it particularly valuable in various industrial and research applications .
Propiedades
Número CAS |
32208-04-1 |
|---|---|
Fórmula molecular |
C43H86NO5.CH3O4S C44H89NO9S |
Peso molecular |
808.2 g/mol |
Nombre IUPAC |
2-hydroxyethyl-methyl-bis(2-octadecanoyloxyethyl)azanium;methyl sulfate |
InChI |
InChI=1S/C43H86NO5.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-42(46)48-40-37-44(3,36-39-45)38-41-49-43(47)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h45H,4-41H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
FPKBRMRMNGYJLA-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(CCO)CCOC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13820140.png)
![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)
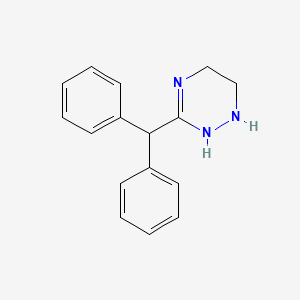
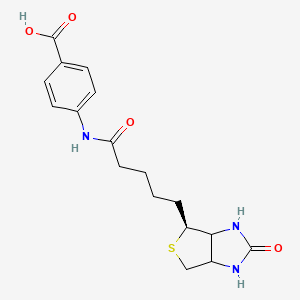
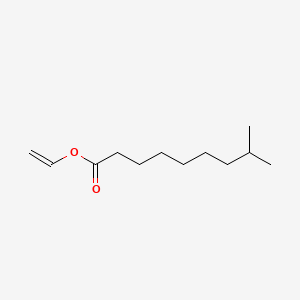
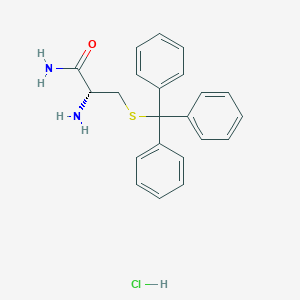
![3-(benzyloxy)-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B13820181.png)
![(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B13820186.png)
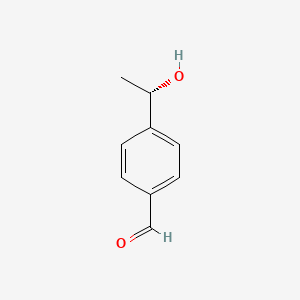
![1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine](/img/structure/B13820219.png)
